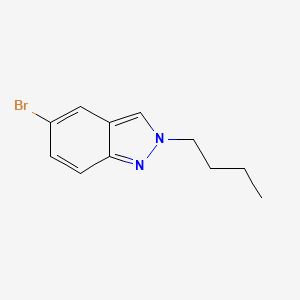

5-Bromo-2-butyl-2H-indazole

説明

5-Bromo-2-butyl-2H-indazole is a brominated indazole derivative featuring a butyl group at the 2-position of the indazole core. Indazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, making them versatile scaffolds in medicinal chemistry and materials science. The bromine atom at the 5-position enhances electrophilic reactivity, while the butyl chain introduces steric bulk and lipophilicity. This compound is listed in specialty chemical catalogs (e.g., CymitQuimica), though it is currently discontinued .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-butyl-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the transition metal-catalyzed cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring through consecutive formation of C–N and N–N bonds . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization to form the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

3.1. Suzuki Cross-Coupling Reactions

One of the prominent reactions involving 5-bromo-2-butyl-2H-indazole is the Suzuki cross-coupling reaction, which allows for the formation of biaryl compounds. This reaction utilizes boronic acids and palladium catalysts under basic conditions.

Key Findings:

- The use of as a base and as a catalyst has shown promising results, yielding various substituted indazoles.

- Reaction conditions such as temperature, time, and catalyst type significantly influence the yield and selectivity of the products.

| Entry | Pd Catalyst | Reaction Time | Yield (%) |

|---|---|---|---|

| 1 | Pd(PPh₃)₄ | 4 h | 22 |

| 2 | Pd(PPh₃)₂Cl₂ | 4 h | 75 |

| 3 | Pd(PCy₃)₂ | 2 h | 57 |

| 4 | Pd(dppf)Cl₂ | 2 h | 84 |

This table illustrates the effectiveness of different palladium catalysts in facilitating the Suzuki reaction involving indazole derivatives .

3.2. Halogenation Reactions

This compound can also undergo halogenation reactions. Recent studies have reported methods for regioselective halogenation using N-halosuccinimides (NXS), which allow for controlled bromination without metal catalysts.

Mechanism Overview:

- NXS generates halogen radicals upon heating.

- The indazole reacts with these radicals to form brominated intermediates.

- Further oxidation steps can yield dibrominated products depending on the reaction conditions.

This method has demonstrated high yields for mono- and poly-halogenated products, showcasing its efficiency compared to traditional methods that often lead to poor selectivity .

科学的研究の応用

5-Bromo-2-butyl-2H-indazole has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anticancer, anti-inflammatory, and antimicrobial properties.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

作用機序

The mechanism of action of 5-Bromo-2-butyl-2H-indazole involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit certain kinases, such as CHK1 and CHK2, which play a role in cell cycle regulation and DNA damage response . The compound may also modulate other signaling pathways involved in cell proliferation and apoptosis.

類似化合物との比較

Comparison with Structural Analogs

Alkyl-Substituted Indazoles

5-Bromo-2-ethyl-2H-indazole

- Synthesis : Produced via alkylation of 5-bromo-1H-indazole with ethyl bromide, yielding 31% as a dark orange liquid .

- Spectroscopy : $^1$H-NMR shows ethyl group signals (δ 1.62 ppm, triplet; δ 4.45 ppm, quartet) and aromatic protons (δ 7.32–7.85 ppm). HRMS confirms molecular formula C$9$H${10}$BrN$_2$ .

- Comparison : The ethyl group reduces steric hindrance compared to butyl, likely improving solubility in polar solvents.

5-Bromo-2-methyl-2H-indazole

- Properties : Molecular formula C$8$H$7$BrN$_2$ , 97% purity, CAS 465529-56-0 .

- Comparison : The methyl substituent further decreases molecular weight (225.06 g/mol vs. 255.15 g/mol for the butyl analog), leading to lower boiling points and enhanced crystallinity.

5-Bromo-2-butyl-2H-indazole

- Unique Features : The butyl chain (C$4$H$9$) increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability in biological systems. However, its discontinued status limits current availability .

Aryl- and Benzyl-Substituted Indazoles

5-Bromo-2-phenyl-2H-indazole

- Synthesis : Prepared via decarboxylative coupling, yielding a white solid .

- Spectroscopy : $^1$H-NMR aromatic signals at δ 7.36–8.33 ppm; molecular formula C${13}$H${10}$BrN$_2$ .

- Comparison : The phenyl group enhances π-π stacking interactions, increasing melting point (solid vs. liquid ethyl analog) but reducing solubility in aqueous media.

5-Bromo-2-(4-chlorobenzyl)-2H-indazole

Structural Isomers and Heterocyclic Analogs

5-Bromo-2-phenylbenzimidazole

- Structure: Benzimidazole core (adjacent N atoms) vs. indazole (non-adjacent N).

- Properties: CAS 1741-50-0; synonyms include 6-bromo-2-phenyl-1H-benzimidazole .

- Comparison : Benzimidazoles exhibit stronger basicity due to conjugated lone pairs, altering reactivity in acid-catalyzed reactions.

5-Bromo-2-methyl-1H-benzimidazole

- Properties : CAS 1964-77-8; molecular formula C$8$H$7$BrN$_2$ .

- Comparison : Tautomerism (1H vs. 2H) affects hydrogen-bonding capacity, influencing interactions in biological targets.

Physicochemical and Spectral Comparison

生物活性

5-Bromo-2-butyl-2H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiprotozoal, antimicrobial, and anti-inflammatory activities, supported by relevant data and case studies.

This compound (CAS No.: 1280786-75-5) is an indazole derivative characterized by a bromine atom at the 5-position and a butyl group at the 2-position of the indazole ring. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Antiprotozoal Activity

Recent studies have demonstrated that this compound exhibits potent antiprotozoal activity against several protozoan pathogens. For instance, it has been evaluated against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. The results indicate that this compound is more effective than traditional treatments such as metronidazole.

| Compound | Pathogen | Activity (IC50) | Reference |

|---|---|---|---|

| This compound | G. intestinalis | 0.78 µM | |

| This compound | E. histolytica | 1.05 µM | |

| Metronidazole | G. intestinalis | 10 µM |

The enhanced activity of this compound suggests that modifications to the indazole scaffold can lead to improved efficacy against these pathogens.

Antimicrobial Activity

In addition to its antiprotozoal properties, this compound has shown promising antimicrobial effects. It has been tested against various bacterial strains, including Escherichia coli and Salmonella enterica. The compound exhibited significant inhibitory effects, indicating its potential as a broad-spectrum antimicrobial agent.

These findings highlight the potential application of this compound in treating bacterial infections.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Studies have shown that it inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The compound demonstrated comparable binding affinity to established COX-2 inhibitors, suggesting its utility in managing inflammatory conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens and inflammatory pathways. Its mechanism may involve:

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes like COX-2, it reduces the production of inflammatory mediators.

- Disruption of Cellular Processes : The compound may interfere with protozoan metabolic pathways, leading to cell death or impaired replication.

- Regulation of Gene Expression : It may modulate gene expression related to virulence factors in pathogens.

Case Studies

Case Study 1 : A study evaluating various indazole derivatives found that compounds structurally similar to this compound exhibited enhanced antiprotozoal activity when specific substituents were present on the indazole ring. This research underscores the importance of structure-activity relationships (SAR) in optimizing therapeutic efficacy .

Case Study 2 : Another investigation focused on the anti-inflammatory properties of indazoles, revealing that modifications at the bromine position significantly influenced COX-2 inhibition rates. This study provided insights into how slight structural changes can enhance biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-butyl-2H-indazole, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves introducing the butyl group to a brominated indazole precursor. A plausible route includes:

- Halogenation : Bromination at the 5-position of 2-butyl-2H-indazole using N-bromosuccinimide (NBS) under radical initiation .

- Cross-Coupling : Suzuki-Miyaura coupling between 5-bromoindazole and a butylboronic acid derivative, catalyzed by Pd(PPh₃)₄ in a THF/H₂O mixture at 80°C .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., 2–5 mol% Pd) and reaction time (12–24 hrs) to improve yield. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use a C18 column with acetonitrile/water mobile phase (95% purity threshold) .

- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 1.3–1.6 ppm for butyl CH₂; ¹³C NMR: ~110–120 ppm for aromatic C-Br) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (expected m/z: ~265.1 [M+H]⁺ for C₁₁H₁₄BrN₂) .

- Physical Properties : Compare melting point (mp) to analogs (e.g., 5-Bromo-1H-indazole mp: 123–127°C ).

Advanced Research Questions

Q. How should researchers address contradictions in reported spectroscopic data for brominated indazoles?

Methodological Answer: Discrepancies in NMR or X-ray crystallography data may arise from:

- Solvent Effects : Ensure spectra are acquired in consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) .

- Crystal Packing : Compare single-crystal X-ray data (e.g., bond lengths: C-Br ~1.89 Å, C-N ~1.33 Å) to mitigate structural ambiguities .

- Dynamic Processes : Variable-temperature NMR to detect conformational changes (e.g., butyl chain rotation) .

Q. What strategies mitigate byproduct formation during the alkylation of 5-bromoindazole derivatives?

Methodological Answer: Common byproducts (e.g., dialkylated species or dehalogenated products) can be minimized via:

- Controlled Stoichiometry : Use a 1:1 molar ratio of indazole to alkylating agent .

- Protecting Groups : Temporarily protect the indazole N-H position with Boc before alkylation .

- Low-Temperature Reactions : Perform alkylation at 0–5°C to reduce side reactions .

Q. How does the bromine substituent influence the reactivity of 2-butyl-2H-indazole in cross-coupling reactions?

Methodological Answer: The C-Br bond facilitates:

- Buchwald-Hartwig Amination : React with aryl amines using Pd₂(dba)₃/Xantphos catalyst .

- SNAr Reactions : Substitute Br with nucleophiles (e.g., -OH, -SH) under basic conditions (K₂CO₃/DMF, 100°C) .

- Photocatalysis : Visible-light-mediated C-C bond formation with acrylates via radical pathways .

Q. Data Interpretation & Stability

Q. How can researchers reconcile discrepancies in reported melting points for brominated indazoles?

Methodological Answer: Variations in mp (e.g., 5-Bromo-1H-indazole: 123–127°C vs. 6-Bromo-1H-indazole: 180–185°C ) may stem from:

- Polymorphism : Recrystallize from different solvents (e.g., EtOH vs. hexane) to isolate stable forms.

- Impurities : Re-purify via preparative HPLC and re-measure mp .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent oxidation/hydrolysis .

- Decomposition Signs : Monitor via HPLC for new peaks (e.g., dehalogenated indazole or butyl chain cleavage products) .

Q. Applications in Drug Discovery

Q. How can this compound serve as a pharmacophore in kinase inhibitor design?

Methodological Answer:

- Scaffold Modification : Introduce substituents at the 3-position to enhance target binding (e.g., -OH for H-bonding) .

- Biological Assays : Test inhibitory activity against kinases (e.g., JAK2 or CDK4/6) using ATP-competitive assays .

Q. Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

特性

IUPAC Name |

5-bromo-2-butylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-2-3-6-14-8-9-7-10(12)4-5-11(9)13-14/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZSHANUPWXRQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C2C=C(C=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682485 | |

| Record name | 5-Bromo-2-butyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-75-5 | |

| Record name | 5-Bromo-2-butyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。